![molecular formula C6H3I2NO2 B1340216 1,3-Diiodo-5-nitrobenzene CAS No. 57830-60-1](/img/structure/B1340216.png)
1,3-Diiodo-5-nitrobenzene
Overview
Description
1,3-Diiodo-5-nitrobenzene is a chemical compound characterized by the presence of two iodine atoms and a nitro group attached to a benzene ring. It is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It is a light-red to brown solid .
Synthesis Analysis
1,3-Diiodo-5-nitrobenzene can be synthesized in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . It has been used as a key intermediate in a variety of studies, including the self-assembly of porphyrin-based supramolecular systems, the organogelation of halogen-functionalized dendrons, and the formation of redox-active ferrocene derivatives .Molecular Structure Analysis
The molecular formula of 1,3-Diiodo-5-nitrobenzene is C6H3I2NO2 . It contains a total of 14 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) . The structure of 1,3-diiodo-5-nitrobenzene features a close Type 1 I-I contact .Physical And Chemical Properties Analysis
1,3-Diiodo-5-nitrobenzene is a light-red to brown solid . Its molecular weight is 374.9 g/mol . The melting point is 103-105°C .Scientific Research Applications
Self-Assembly of Porphyrin-Based Supramolecular Systems
1,3-Diiodo-5-nitrobenzene has been utilized as a key intermediate in the self-assembly of porphyrin-based supramolecular systems. These systems are of interest due to their potential applications in photodynamic therapy and solar energy conversion .
Organogelation of Halogen-Functionalized Dendrons
This compound has also been used in the study of organogelation involving halogen-functionalized dendrons. Organogels are significant for their applications in drug delivery systems and tissue engineering .
Formation of Redox-Active Ferrocene Derivatives
Another application involves the formation of redox-active ferrocene derivatives. Ferrocene and its derivatives are widely researched for their electrochemical properties, which are useful in designing new materials for batteries and catalysis .
Crystallography Studies
1,3-Diiodo-5-nitrobenzene has been used in crystallography studies to compare close contacts and related properties with other halogenated nitrobenzenes. Understanding these interactions is crucial for designing materials with specific crystal packing and properties .
Safety and Hazards
1,3-Diiodo-5-nitrobenzene is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,3-diiodo-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVYEUNBDFYQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478251 | |
Record name | 3,5-diiodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiodo-5-nitrobenzene | |
CAS RN |
57830-60-1 | |
Record name | 3,5-diiodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diiodo-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 1,3-Diiodo-5-nitrobenzene?
A1: The crystal structure of 1,3-Diiodo-5-nitrobenzene reveals important information about its intermolecular interactions. It crystallizes in the centrosymmetric space group P21/m and is isostructural with 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene []. The presence of iodine atoms leads to a distinct Type 1 I...I contact, influencing the three-dimensional packing of the molecules within the crystal lattice []. This understanding of its structure can inform potential applications in materials science.
Q2: How does the size of the halogen atom influence intermolecular interactions in 1,3-dihalo-5-nitrobenzene compounds?
A2: The size of the halogen atom plays a crucial role in dictating the types of nonbonded close contacts observed in 1,3-dihalo-5-nitrobenzene structures []. For instance, 1,3-diiodo-5-nitrobenzene exhibits Type 1 I...I contacts due to the larger size of iodine atoms []. In contrast, 1,3-dibromo-5-nitrobenzene shows nitro-O…Br contacts, while 1,3-dichloro-5-nitrobenzene displays both nitro-O…Cl and bifurcated C-H…O(nitro) interactions []. These variations highlight the impact of halogen size on the nature and strength of intermolecular forces.
Q3: Can 1,3-diiodo-5-nitrobenzene be used as a precursor in organic synthesis?
A3: Yes, 1,3-diiodo-5-nitrobenzene serves as a valuable starting material for synthesizing complex molecules. For example, it can be transformed into 1,2-bis[3,5-bis(ethylthio)phenyl]diazane through a series of reactions []. This compound can then be further modified to create sulfur-bridged benzidines like 1,2-benzodithiino[5,4,3-cde][1,2]benzodithiin-2,7-diamine, which have potential applications in materials science and organic electronics [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.